An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenethylamine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenethylamine: Chemical Properties, Structure, and Synthesis
Introduction
4-Ethoxy-3-methoxyphenethylamine, also known by its research chemical code MEPEA, is a synthetic phenethylamine derivative.[1] This compound belongs to a broad class of molecules that includes neurotransmitters, hormones, and a wide range of psychoactive substances.[2] Structurally, it is an analog of the well-known psychedelic mescaline, specifically differing by the substitution of a 4-ethoxy group for a 4-methoxy group and the absence of a 5-methoxy group.[3] While not naturally occurring, 4-ethoxy-3-methoxyphenethylamine serves as a valuable chemical intermediate in the synthesis of more complex pharmaceutical agents and as a research tool for exploring structure-activity relationships within the phenethylamine class.[4][[“]] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The structural foundation of 4-ethoxy-3-methoxyphenethylamine is a phenethylamine core, which consists of a phenyl ring attached to an amino group via a two-carbon ethyl sidechain.[2] The specific arrangement of the ethoxy and methoxy groups on the phenyl ring dictates its chemical and pharmacological identity.
Key Identifiers and Molecular Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-Ethoxy-3-methoxyphenyl)ethanamine | [6] |
| CAS Number | 36377-59-0 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | [6] |
| Molecular Weight | 195.26 g/mol | [6] |
| SMILES | CCOC1=C(OC)C=C(CCN)C=C1 | [6] |
| InChI | InChI=1S/C11H17NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6-7,12H2,1-2H3 | [1] |
Physicochemical Properties
| Property | Value | Source(s) |
| Boiling Point | 113 °C at 1 mmHg | [4] |
| Density | 1.04 g/cm³ | [4] |
| Flash Point | 144.1 °C | [4] |
| Refractive Index | 1.513 | [4] |
| pKa | 9.75 ± 0.10 (Predicted) | [4] |
The presence of the basic amino group makes the molecule susceptible to protonation, hence its ability to form salts, such as the hydrochloride salt, which often presents as a crystalline solid, improving its stability and handling properties.[4]
Caption: 2D Structure of 4-Ethoxy-3-methoxyphenethylamine.
Synthesis and Mechanistic Considerations
The synthesis of 4-ethoxy-3-methoxyphenethylamine is a multi-step process that relies on established organic chemistry reactions. A well-documented procedure is provided by Alexander Shulgin in his book "PiHKAL" ("Phenethylamines I Have Known and Loved").[4] The synthesis starts from 3-methoxy-4-ethoxybenzaldehyde and proceeds through a nitrostyrene intermediate.
Synthetic Workflow
Caption: Synthetic pathway for 4-Ethoxy-3-methoxyphenethylamine HCl.
Step-by-Step Synthesis Protocol
This protocol is adapted from Shulgin's methodology and should only be performed by qualified professionals in a controlled laboratory setting.[4]
Part 1: Synthesis of 4-Ethoxy-3-methoxy-β-nitrostyrene (Henry Reaction)
-
Reaction Setup: A solution of 10.0 g of 3-methoxy-4-ethoxybenzaldehyde in 150 mL of nitromethane is prepared.
-
Catalyst Addition: 1.7 g of anhydrous ammonium acetate is added to the solution. Ammonium acetate serves as a basic catalyst to facilitate the deprotonation of nitromethane.[7]
-
Reaction Conditions: The mixture is heated on a steam bath for one hour. The Henry reaction is a condensation reaction between a nitroalkane and a carbonyl compound.[8] The ammonium acetate catalyzes the formation of a nitronate anion from nitromethane, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the β-nitrostyrene.[7]
-
Isolation and Purification: The excess nitromethane is removed under vacuum. The residue is treated with acetonitrile, and upon cooling, the product crystallizes. The crystals are collected by filtration, washed with cold acetonitrile, and air-dried.
Part 2: Reduction of 4-Ethoxy-3-methoxy-β-nitrostyrene to the Phenethylamine
-
Reducing Agent Preparation: A solution of 2.3 g of lithium aluminum hydride (LAH) in 70 mL of anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., Helium) and cooled to 0 °C. LAH is a powerful and non-selective reducing agent, capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyrene.[9]
-
Substrate Addition: A solution of 6.2 g of the 4-ethoxy-3-methoxy-β-nitrostyrene in anhydrous THF is added to the LAH suspension.
-
Reaction Conditions: The reaction mixture is brought to a gentle reflux and then cooled back to 0 °C.
-
Work-up and Purification:
-
The excess LAH is carefully quenched with isopropanol, followed by the addition of 10% sodium hydroxide solution to precipitate the aluminum salts.
-
The mixture is filtered, and the solvent is removed from the filtrate under vacuum.
-
The residue is dissolved in dilute sulfuric acid and washed with dichloromethane to remove any non-basic impurities.
-
The aqueous phase is made basic with sodium hydroxide and extracted with dichloromethane.
-
The combined organic extracts are dried, and the solvent is evaporated.
-
The resulting freebase is purified by distillation under reduced pressure (108-115 °C at 0.4 mm/Hg).
-
Part 3: Formation of the Hydrochloride Salt
-
Salt Formation: The purified phenethylamine freebase is dissolved in isopropanol.
-
Precipitation: Concentrated hydrochloric acid is added dropwise to neutralize the amine, followed by the addition of anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Isolation: The crystalline product is collected by filtration, washed with ether, and air-dried.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 4-ethoxy-3-methoxyphenethylamine.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethylamine sidechain, the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the sidechain and the ethoxy group, and the methoxy carbon. The chemical shifts will be influenced by the electron-donating effects of the oxygen-containing substituents.
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) of phenethylamines typically shows a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern involves the cleavage of the bond beta to the aromatic ring, resulting in a resonance-stabilized benzylic cation. For 4-ethoxy-3-methoxyphenethylamine, a major fragment would be expected at m/z 166, corresponding to the [M - CH₂NH₂]⁺ fragment. Electrospray ionization (ESI-MS) often results in the protonated molecule [M+H]⁺, and in-source fragmentation can lead to the loss of ammonia, forming a spiro[2.5]octadienylium ion.[3][4]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands. As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[10] Strong C-O stretching bands for the ether linkages will be present around 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.[11]
-
Pharmacological and Toxicological Profile
Pharmacodynamics
Substituted phenethylamines exert their effects primarily through interactions with monoamine neurotransmitter systems, including those for serotonin, dopamine, and norepinephrine.[2] The specific substitution pattern on the phenyl ring significantly influences the compound's affinity and efficacy at various receptors and transporters.
Based on reports by Alexander Shulgin, 4-ethoxy-3-methoxyphenethylamine (MEPEA) exhibits only mild central nervous system activity at oral doses of 300 mg or more, with a short duration of action.[3][4] The reported effects are described as a very slight lightness and a gentle mood enhancement, without the pronounced psychedelic or sensory-enhancing effects characteristic of more potent phenethylamines like mescaline.[1][3] It is considered one of the few phenethylamines with only two substituents on the phenyl ring to show any discernible central activity.[3]
Toxicology
There is limited specific toxicological data available for 4-ethoxy-3-methoxyphenethylamine. However, the toxicology of the broader phenethylamine class suggests potential for cardiovascular and neurological adverse effects, particularly at high doses.[[“]] These can include increased heart rate and blood pressure due to sympathomimetic activity.[[“]] As with any research chemical, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, are essential.
Conclusion
4-Ethoxy-3-methoxyphenethylamine is a synthetically accessible compound with a well-defined chemical structure and properties. Its synthesis, while requiring careful execution, utilizes standard organic reactions, making it a viable target for chemical research. The analytical techniques of NMR, MS, and IR spectroscopy provide a robust means of confirming its identity and purity. While its reported pharmacological effects are mild, it remains a compound of interest for understanding the subtle structure-activity relationships within the phenethylamine class and as a precursor for the development of novel therapeutics. This guide provides a foundational technical understanding for professionals engaged in the study and application of this and related molecules.
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